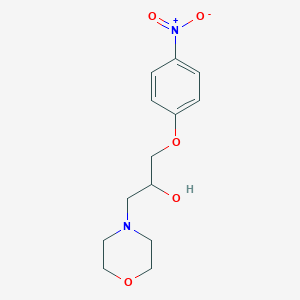![molecular formula C18H18N4O3S B5150507 5-{6-[(2-methoxyphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide](/img/structure/B5150507.png)
5-{6-[(2-methoxyphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{6-[(2-methoxyphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide, commonly known as PMS 601, is a chemical compound that belongs to the class of sulfonamide-based drugs. It is a potent inhibitor of a specific enzyme called carbonic anhydrase IX (CAIX), which plays a critical role in the growth and survival of cancer cells.
作用機序
PMS 601 selectively binds to the active site of 5-{6-[(2-methoxyphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide and inhibits its activity. 5-{6-[(2-methoxyphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide plays a critical role in the regulation of pH balance in cancer cells by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons. By inhibiting 5-{6-[(2-methoxyphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide, PMS 601 disrupts this process, leading to an accumulation of protons and a decrease in pH, which ultimately induces cell death in cancer cells.
Biochemical and Physiological Effects:
PMS 601 has been shown to induce cell death in cancer cells by disrupting the pH balance. It has also been shown to inhibit tumor growth in animal models. PMS 601 has been found to be well-tolerated in preclinical studies, with no significant toxicity observed.
実験室実験の利点と制限
One of the main advantages of PMS 601 is its selectivity for 5-{6-[(2-methoxyphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide, making it an attractive target for cancer therapy. However, one of the limitations of PMS 601 is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, PMS 601 has not yet been tested in clinical trials, so its efficacy and safety in humans are still unknown.
将来の方向性
There are several potential future directions for research on PMS 601. One area of focus could be on improving the solubility of PMS 601 to enhance its efficacy in vivo. Another area of research could be on developing combination therapies that target multiple pathways involved in cancer growth and survival. Additionally, further preclinical studies are needed to evaluate the safety and efficacy of PMS 601 in humans, which could pave the way for clinical trials in the future.
合成法
The synthesis of PMS 601 involves the reaction of 2-methylbenzenesulfonyl chloride with 6-amino-3-(2-methoxyphenyl)pyridazine in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure PMS 601.
科学的研究の応用
PMS 601 has been extensively studied for its potential as an anticancer drug. It has been shown to selectively inhibit the activity of 5-{6-[(2-methoxyphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide, which is overexpressed in many types of cancer cells. 5-{6-[(2-methoxyphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide plays a crucial role in the regulation of pH balance in cancer cells, making it an attractive target for cancer therapy. PMS 601 has been shown to induce cell death in cancer cells and inhibit tumor growth in animal models.
特性
IUPAC Name |
5-[6-(2-methoxyanilino)pyridazin-3-yl]-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-12-7-8-13(11-17(12)26(19,23)24)14-9-10-18(22-21-14)20-15-5-3-4-6-16(15)25-2/h3-11H,1-2H3,(H,20,22)(H2,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTDQPXPMOSDES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)NC3=CC=CC=C3OC)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazole](/img/structure/B5150429.png)
![2-{[N-(2-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B5150440.png)

![N~1~-[2-(4-chlorophenoxy)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5150454.png)
![N-benzyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5150461.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]-1-propanamine](/img/structure/B5150474.png)
![rel-(1S,2S)-2-{4-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)carbonyl]-1-piperazinyl}cyclohexanol trifluoroacetate (salt)](/img/structure/B5150479.png)

![4-(2-{3-chloro-4-[(2-cyanobenzyl)oxy]-5-ethoxyphenyl}-1-cyanovinyl)benzoic acid](/img/structure/B5150495.png)
![5-ethyl-4,6-dimethyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}nicotinonitrile](/img/structure/B5150516.png)

![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,1-dimethyl-4-piperidinecarboxamide](/img/structure/B5150529.png)
![2,4-dichloro-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B5150532.png)
![2-[4-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}carbonyl)-1-piperazinyl]ethanol](/img/structure/B5150547.png)